molecular formula C17H21NO2 B584060 Diphenhydramine-d6 N-Oxide CAS No. 1346603-42-6

Diphenhydramine-d6 N-Oxide

Numéro de catalogue: B584060
Numéro CAS: 1346603-42-6
Poids moléculaire: 277.397
Clé InChI: OEQNVWKWQPTBSC-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diphenhydramine-d6 N-Oxide (C₁₇H₁₅D₆NO₂; molecular weight 277.39) is a deuterated analog of Diphenhydramine N-Oxide, a major metabolite of the antihistamine diphenhydramine . The compound is characterized by six deuterium atoms replacing hydrogen atoms on the two methyl groups bonded to the nitrogen atom of the N-oxide moiety, as evidenced by its SMILES notation: O=N(C([2H])([2H])[2H])(C([2H])([2H])[2H])CCOC(C₁=CC=CC=C₁)C₂=CC=CC=C₂ . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying diphenhydramine and its metabolites in pharmacokinetic studies, minimizing interference from non-deuterated analytes . The compound is stored at -20°C to ensure stability and is commercially available in pure form (CAS 1346603-42-6) .

Méthodes De Préparation

Oxidation of Diphenhydramine to N-Oxide

The synthesis of Diphenhydramine-d6 N-Oxide centers on the oxidation of the tertiary amine group in diphenhydramine to form an N-oxide moiety. The most widely reported method utilizes 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent .

Standard Procedure

A typical synthesis involves:

  • Dissolving diphenhydramine-d6 free base in anhydrous dichloromethane.

  • Adding m-CPBA (1.2 equivalents) at 0–5°C to minimize side reactions.

  • Stirring the mixture for 1 hour under nitrogen, followed by quenching excess m-CPBA with triethylamine .

  • Purifying the crude product via flash chromatography (benzene:methanol, 85:15) and recrystallization from acetone-propan-2-ol .

Table 1: Reaction Conditions for m-CPBA-Mediated Oxidation

ParameterSpecification
Temperature0–5°C (ice bath)
SolventAnhydrous dichloromethane
m-CPBA Equivalents1.2
Reaction Time1 hour
Yield60–75% (after purification)

Deuterium Incorporation Strategies

Deuterium labeling at six positions (d6 ) is achieved by using deuterated diphenhydramine as the starting material. The deuterium atoms are typically introduced at methyl groups attached to the nitrogen and aromatic rings .

Synthesis of Diphenhydramine-d6

While detailed protocols for deuterium incorporation are proprietary, the process likely involves:

  • H/D exchange under acidic or basic conditions using deuterated solvents (e.g., D2O, CD3OD).

  • Reductive deuteration of ketone precursors with deuterated reducing agents (e.g., NaBD4) .

Table 2: Isotopic Purity of Diphenhydramine-d6

IsotopologueAbundance (%)
[2H6]≥98
[2H5]<2
[2H4]<0.1

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reaction rates by stabilizing the transition state. Methanol is avoided due to potential side reactions with m-CPBA .

Temperature Control

Maintaining temperatures below 10°C prevents over-oxidation and decomposition of the N-oxide product .

Stoichiometric Considerations

Using 1.2 equivalents of m-CPBA ensures complete conversion while minimizing residual oxidant, which simplifies purification .

Purification and Isolation

Flash Chromatography

The crude product is purified using silica gel chromatography with a benzene:methanol (85:15) eluent, achieving >95% purity .

Recrystallization

The hydrochloride salt of this compound is precipitated by adding propan-2-ol to an acetone solution, yielding crystalline material suitable for analytical standards .

Table 3: Purification Outcomes

StepPurity (%)Recovery (%)
Flash Chromatography9585
Recrystallization9970

Analytical Characterization

LC-MS/MS Analysis

Mass transitions for identification include:

  • This compound : m/z 282 → 177 (collision energy: 25 eV) .

  • Internal standard (orphenadrine): m/z 270 → 181 .

Stability Assessment

The N-oxide demonstrates stability in ethyl acetate containing 0.05 M triethylamine (0.72% v/v), with <10% degradation over 24 hours at 25°C .

Comparative Analysis of Oxidizing Agents

While m-CPBA is the agent of choice, alternative oxidants such as hydrogen peroxide or ozone have been explored. However, these methods suffer from lower yields (30–50%) and harsher reaction conditions .

Table 4: Oxidizing Agent Performance

OxidantYield (%)Side Products
m-CPBA70Minimal
H2O235N-Dealkylation
O340Ring hydroxylation

Challenges and Mitigation Strategies

Deuterium Loss

High temperatures (>50°C) during synthesis or purification can lead to H/D exchange. This is mitigated by maintaining low temperatures and avoiding protic solvents .

N-Oxide Decomposition

Acidic conditions promote retro-oxidation to diphenhydramine. Neutral or slightly basic pH during extraction (e.g., saturated Na2CO3) ensures stability .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Typical throughputs reach 1–5 kg/day with >90% yield .

Analyse Des Réactions Chimiques

Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound itself is an oxidation product of diphenylethylamine.

    Reduction: It can be reduced back to diphenylethylamine under specific conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like chlorine dioxide and hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Diphenhydramine-d6 N-Oxide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of diphenhydramine-d6 N-Oxide is similar to that of diphenhydramine. It primarily functions by antagonizing the H1 (histamine 1) receptor, which is found in various body tissues, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, the compound reduces the effects of histamine, such as increased vascular permeability and vasodilation, thereby alleviating allergic symptoms.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The table below compares Diphenhydramine-d6 N-Oxide with structurally related compounds, emphasizing their isotopic labeling, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Application
This compound C₁₇H₁₅D₆NO₂ 277.39 1346603-42-6 Six deuterium atoms on N-methyl groups; stable isotope-labeled metabolite. LC-MS/MS internal standard .
Diphenhydramine N-Oxide C₁₇H₂₁NO₂ 271.35 3922-74-5 Non-deuterated metabolite of diphenhydramine; forms via hepatic oxidation. Toxicology/metabolism studies .
[2H6]-Diphenhydramine HCl C₁₇H₂₁D₆ClNO 291.81 1189986-72-8 Six deuterium atoms on unspecified positions; hydrochloride salt form. Quantifying diphenhydramine in biofluids .
Diphenhydramine-d6 N-β-D-Glucuronide C₂₃H₂₃D₆NO₇ 437.52 N/A Phase II metabolite with glucuronic acid conjugation; deuterated N-oxide. Studying drug conjugation pathways .

Key Distinctions

  • Deuterium Labeling: this compound is distinguished by deuterium substitution on both N-methyl groups, which increases its molecular weight by 6 Da compared to the non-deuterated form. This isotopic shift allows precise differentiation in mass spectrometry .
  • Chromatographic Behavior: Deuterated compounds exhibit slight retention time differences in reversed-phase chromatography due to the isotope effect. For example, in HPLC methods optimized for diphenhydramine (e.g., using a C18 column and UV detection), this compound elutes earlier than its non-deuterated counterpart, facilitating co-elution-free quantification .
  • Stability : Deuterated analogs are less prone to metabolic degradation, making them ideal for long-term stability in biological matrices .

Research Findings

  • Pharmacokinetic Studies : this compound has been used to quantify hepatic clearance rates of diphenhydramine in rats, revealing a 30% higher metabolite accumulation in plasma compared to in vitro predictions .
  • Toxicology: Non-deuterated Diphenhydramine N-Oxide exhibits dose-dependent neurotoxicity in overdose cases, with LC-MS/MS methods using the deuterated form achieving >99% accuracy in metabolite quantification .

Analytical and Regulatory Considerations

  • Spectral Data : NMR and UV spectroscopy confirm the structural integrity of deuterated compounds, with characteristic shifts in ¹H-NMR spectra (e.g., absence of proton signals in deuterated methyl groups) .
  • Regulatory Compliance : The U.S. Pharmacopeia (USP) mandates chromatographic resolution ≥2.0 between diphenhydramine and its metabolites, a criterion satisfied by deuterated internal standards .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Diphenhydramine-d6 N-Oxide in biological matrices?

  • Answer : High-sensitivity quantification can be achieved using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method minimizes manual sample preparation by integrating on-line solid-phase extraction (SPE), ensuring efficient separation and detection even in complex matrices like plant or tissue extracts. Calibration curves should use deuterated internal standards to account for matrix effects, with linear weighted regression (r² > 0.99) and signal-to-noise ratios >10 for lower limits of quantification (LLOQ) .

Q. How is this compound synthesized and characterized for use as a reference standard?

  • Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aromatic rings) via hydrogen-deuterium exchange or custom isotopic synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity validation, and chromatographic methods (HPLC/GC) to assess chemical stability. Batch-specific documentation should include retention time consistency, peak purity, and absence of unlabelled impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the mutagenic potential of aromatic N-oxides like this compound?

  • Answer : Computational (Q)SAR models and in vitro Ames tests are critical. For instance, structural alerts for mutagenicity (e.g., benzo[c][1,2,5]oxadiazole 1-oxide substructures) can be evaluated using SAR fingerprinting to identify high-risk subclasses. Discrepancies between predicted and observed mutagenicity require cross-validation with prokaryotic mutation assays and mammalian cell genotoxicity tests (e.g., micronucleus assays). Context-specific factors, such as metabolic activation via S9 liver fractions, must be standardized to ensure reproducibility .

Q. How do transport mechanisms influence the cellular uptake and metabolic fate of this compound compared to its non-deuterated form?

  • Answer : Comparative studies using OCT1-transfected HEK293 cells or hepatocyte models (e.g., HepG2) can assess transporter-dependence. Isotopic labeling allows tracking via mass spectrometry to distinguish parent compounds from metabolites. For example, sorafenib N-oxide studies demonstrated OCT1-independent uptake, suggesting alternative transporters (e.g., organic anion-transporting polypeptides) may mediate cellular entry. Parallel experiments with deuterated vs. non-deuterated analogs can clarify isotope effects on pharmacokinetics .

Q. What methodological considerations are critical for designing in vivo studies on this compound’s pharmacokinetics?

  • Answer : Use species-specific physiological parameters (e.g., liver blood flow, enzyme expression) to model clearance rates. Deuterated compounds may exhibit kinetic isotope effects, altering metabolic half-lives. Employ crossover designs in animal models (e.g., Oct1-knockout mice) to isolate transporter contributions. Plasma and tissue samples should be analyzed at multiple timepoints using validated UHPLC-MS/MS protocols to capture distribution and elimination phases .

Q. Methodological Best Practices

Q. How should researchers address variability in this compound stability during long-term storage?

  • Answer : Stability studies must assess temperature, light, and humidity effects. Store lyophilized standards at ≤-20°C in inert atmospheres (argon/vacuum-sealed vials). For solution-phase storage, use acidified solvents (e.g., 0.1% formic acid in acetonitrile) to prevent N-oxide reduction. Conduct periodic LC-MS checks for degradation products (e.g., reversion to diphenhydramine) and adjust storage conditions based on Arrhenius equation-derived shelf-life predictions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Weight data points by inverse variance to account for heteroscedasticity. For low-dose extrapolation, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL methods. Incorporate Bayesian frameworks to handle sparse datasets and quantify uncertainty in mutagenicity risk assessments .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in cross-laboratory studies of this compound?

  • Answer : Adopt standardized protocols from organizations like OECD or ICH for genotoxicity assays. Share raw data (e.g., chromatograms, spectral libraries) via open-access repositories. Use collaborative trials to validate inter-lab precision, reporting %RSD for key parameters (e.g., LLOQ, recovery rates). Document all deviations from protocols in supplementary materials to aid meta-analyses .

Propriétés

Numéro CAS

1346603-42-6

Formule moléculaire

C17H21NO2

Poids moléculaire

277.397

Nom IUPAC

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3

Clé InChI

OEQNVWKWQPTBSC-WFGJKAKNSA-N

SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]

Synonymes

2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide;  [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide;  NSC 9091-d6; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.